Octanoyl L-Carnitine-d3 Chloride
Overview
Description
Octanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Octanoyl-L-carnitine chloride. It is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine. This compound is primarily used as an internal standard for the quantification of octanoyl-L-carnitine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
Octanoyl L-Carnitine-d3 Chloride, also known as [(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride, is a medium-chain acylcarnitine . It is the physiologically active form of octanoyl-DL-carnitine . The primary target of this compound is the mitochondrial matrix, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .
Mode of Action
The compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The compound is involved in the fatty acid oxidation pathway . It plays a pivotal role in the maintenance of coenzyme A (CoA) stores . The compound’s action affects the intramitochondrial acyl-CoA to free CoA ratio, which is critical in identifying mitochondrial dysfunction .
Pharmacokinetics
The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . These factors impact the bioavailability of the compound.
Result of Action
The compound’s action results in the transport of fatty acids into the mitochondrial matrix for β-oxidation . This process leads to the production of energy in the form of ATP. Plasma levels of this compound are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .
Biochemical Analysis
Biochemical Properties
Octanoyl L-Carnitine-d3 Chloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with carnitine palmitoyltransferase I (CPT I), the enzyme that controls the entry of long-chain fatty acids into the mitochondria .
Cellular Effects
It is known that L-Carnitine, a related compound, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .
Metabolic Pathways
This compound is involved in the metabolism of lysine and methionine . It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl-L-carnitine-d3 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Octanoyl-L-carnitine chloride molecule. The deuteration process is typically carried out to affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of Octanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is usually stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Octanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives of Octanoyl-L-carnitine-d3 (chloride) .
Scientific Research Applications
Octanoyl-L-carnitine-d3 (chloride) has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Octanoyl-L-carnitine chloride: The non-deuterated form of the compound.
Octanoyl-DL-carnitine: A racemic mixture of octanoyl-L-carnitine and octanoyl-D-carnitine.
Uniqueness
Octanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate quantification in mass spectrometry-based assays .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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